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Introduction & Pharmacological Context
Prusogliptin, developed under the code name DBPR108, is a highly selective, orally

bioavailable inhibitor of dipeptidyl peptidase-4 (DPP-4) approved for the management of type 2

diabetes mellitus (T2DM) [1]. By competitively binding to the DPP-4 enzyme, Prusogliptin

prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1)

and glucose-dependent insulinotropic polypeptide (GIP). This mechanism prolongs the

circulating half-life of incretins, thereby enhancing glucose-dependent insulin secretion and

suppressing glucagon release [2].

From a structural perspective, Prusogliptin is built on a pyrrolidine-based scaffold. It features a

chiral (2S,4S)-4-fluoropyrrolidine ring with a 2-carbonitrile "warhead" that forms a reversible

covalent imidate adduct with the catalytic serine (Ser630) of the DPP-4 enzyme. This core is

connected via an N-acyl glycyl linker to a sterically hindered tertiary amine side chain (2-

methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl). This specific structural arrangement provides
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exceptional selectivity over related peptidases (DPP-8 and DPP-9), minimizing off-target

toxicity [3].
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Figure 1: Mechanism of action of Prusogliptin via DPP-4 inhibition and incretin enhancement.
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As a Senior Application Scientist, I approach the synthesis of DBPR108 through a highly

convergent route designed to maximize yield and preserve the stereochemical integrity of the

chiral centers. The molecule can be disconnected into two primary synthons:

The Electrophilic Core: (2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile.

The Nucleophilic Side Chain: 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one.

Causality in Experimental Design: The final coupling step involves an

displacement of the primary alkyl chloride by a sterically hindered primary amine (attached to a
tert-butyl-like

-dimethyl carbon). Standard conditions often lead to sluggish reaction rates and degradation of
the sensitive nitrile warhead. To circumvent this, our protocol employs a Finkelstein-assisted
alkylation using catalytic Potassium Iodide (KI). The in situ generation of the highly reactive
iodoacetyl intermediate dramatically lowers the activation energy barrier, ensuring rapid and
clean conversion [3].
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Figure 2: Convergent synthetic workflow for the preparation of Prusogliptin (DBPR108).

Step-by-Step Experimental Protocols
Protocol A: Synthesis of (2S,4S)-1-(2-chloroacetyl)-4-
fluoropyrrolidine-2-carbonitrile (Intermediate 1)
Objective: Acylate the fluoropyrrolidine core while preventing hydrolysis of the acyl chloride.

Preparation: Suspend (2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride (1.0 eq, 10.0

g) in dichloromethane (DCM, 100 mL).

Base Addition: Add a solution of
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(2.5 eq, 23.0 g) dissolved in deionized water (50 mL). Rationale: The biphasic Schotten-
Baumann condition neutralizes the HCl salt and traps the generated HCl without hydrolyzing
the incoming electrophile.

Acylation: Cool the vigorously stirring biphasic mixture to 0°C. Add chloroacetyl chloride (1.1

eq, 5.8 mL) dropwise over 30 minutes.

Reaction & Validation: Stir at 0°C for 2 hours. Self-Validation Check: Perform TLC

(Hexane:EtOAc 1:1). The ninhydrin-positive starting material spot (

) should disappear, replaced by a UV/Iodine-active spot (

).

Workup: Separate the organic layer. Wash with saturated brine (50 mL), dry over anhydrous

, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.

Protocol B: Synthesis of 3-amino-3-methyl-1-(pyrrolidin-
1-yl)butan-1-one (Intermediate 2)
Objective: Construct the sterically hindered amine side chain via peptide coupling and

deprotection.

Amidation: Dissolve 3-(Boc-amino)-3-methylbutanoic acid (1.0 eq, 15.0 g) in DCM (150 mL).

Add EDC·HCl (1.2 eq, 15.9 g), HOBt (1.2 eq, 11.2 g), and DIPEA (2.0 eq, 24.0 mL). Stir for

15 minutes to pre-activate the carboxylic acid.

Coupling: Add pyrrolidine (1.1 eq, 6.3 mL) dropwise. Stir at room temperature for 4 hours.

Intermediate Workup: Wash the organic phase sequentially with 5% aqueous citric acid (100

mL), saturated

(100 mL), and brine (100 mL). Concentrate to yield the Boc-protected amide.

Deprotection: Redissolve the crude intermediate in DCM (80 mL) and cool to 0°C. Add

Trifluoroacetic Acid (TFA, 10 eq, 53 mL) dropwise. Stir at room temperature for 2 hours.
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Neutralization & Validation: Concentrate to remove excess TFA. Neutralize the residue with

2M aqueous NaOH to pH 10, then extract with DCM (

mL). Dry and concentrate. Self-Validation Check:

H NMR (

) must show the complete disappearance of the intense Boc singlet at

ppm.

Protocol C: Final Assembly of DBPR108 (Prusogliptin)
Objective: Finkelstein-assisted

coupling.

Reaction Setup: In a dry 250 mL round-bottom flask, dissolve Intermediate 1 (1.0 eq, 10.0 g)

and Intermediate 2 (1.1 eq, 9.8 g) in anhydrous Acetonitrile (100 mL).

Catalysis: Add finely powdered

(3.0 eq, 21.8 g) and Potassium Iodide (KI, 0.2 eq, 1.7 g). Rationale: KI converts the sluggish
alkyl chloride into a highly reactive alkyl iodide in situ, accelerating the coupling with the
sterically hindered amine.

Heating: Heat the suspension to 60°C under a nitrogen atmosphere for 6–8 hours. Self-

Validation Check: The reaction mixture will temporarily darken to a light brown hue (indicative

of transient iodide species) before turning pale yellow upon completion. LC-MS analysis

should confirm the product mass at

325.4

.

Purification: Filter the warm mixture to remove inorganic salts. Concentrate the filtrate and

purify the residue via recrystallization from EtOAc/Hexane to yield DBPR108 as an off-white

crystalline solid.

Quantitative Data Summary
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The implementation of Finkelstein catalysis is critical for the efficiency of the final coupling step.

Table 1 outlines the reaction optimization parameters, while Table 2 highlights the

pharmacological superiority of the synthesized DBPR108.

Table 1: Optimization of the Final

Coupling Step

Entry
Base /
Catalyst

Solvent Temp (°C) Time (h) Yield (%)
Purity
(HPLC)

1 (No KI) MeCN 25 24 45% 88.5%

2 (No KI) MeCN 60 12 68% 92.0%

3 + KI (0.2

eq)
MeCN 60 6 89% >99.0%

Table 2: Comparative Pharmacological Profile (Enzyme Inhibition) [1]

Compound
DPP-4

(nM)

DPP-8

(nM)

DPP-9

(nM)

Selectivity
Fold (DPP-
8/DPP-4)

DBPR108 15.0 > 50,000 > 50,000 > 3,333x

Sitagliptin (Ref) 18.0 48,000 > 50,000 ~ 2,666x
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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